molecular formula C20H21N3O B5578492 1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide

1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide

Cat. No.: B5578492
M. Wt: 319.4 g/mol
InChI Key: PWUMFNSXPXQLAN-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide (BBT) is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is a hydrazone derivative of tetrahydropyridine, and it possesses a unique molecular structure that makes it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structure of compounds similar to "1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide." For example, studies have documented the synthesis of N′2,N′6-Bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives and their characterization through NMR, Mass Spectroscopy, and Infrared Spectroscopy. Crystal structure analyses of these compounds have provided insights into their crystallization systems and molecular geometries, highlighting the versatility of these compounds in forming various crystalline structures (Ruixia Li et al., 2013).

Antimicrobial and Insecticidal Activity

Several studies have explored the antimicrobial and insecticidal potentials of this compound analogs. For instance, the synthesis and evaluation of 4 H -1,2,4 triazole derivatives from 1-(Substituted benzylidene) semicarbazide have shown promising antibacterial efficacy against various bacterial strains and antifungal activity against several fungi. These studies suggest the potential of these compounds in developing new antimicrobial agents (N. Gautam & O. Chourasia, 2010).

Molecular Docking and Screening

The molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted to explore their interactions with target proteins. These studies have demonstrated moderate to good binding energies, suggesting the potential therapeutic applications of these compounds. Additionally, the antimicrobial and antioxidant activities of these compounds have been assessed, revealing their multifunctional applications (E. M. Flefel et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions with other chemicals, its potential uses, and its safety and environmental impact .

Properties

IUPAC Name

1-benzyl-N-[(E)-benzylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(22-21-15-17-7-3-1-4-8-17)19-11-13-23(14-12-19)16-18-9-5-2-6-10-18/h1-11,15H,12-14,16H2,(H,22,24)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUMFNSXPXQLAN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(=O)NN=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1C(=O)N/N=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.